![molecular formula C7H15N3O B1529378 [2-(Aminomethyl)cyclopentyl]urea CAS No. 1342970-67-5](/img/structure/B1529378.png)
[2-(Aminomethyl)cyclopentyl]urea
Descripción general
Descripción
“[2-(Aminomethyl)cyclopentyl]urea” is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.22 . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 urea .
Molecular Structure Analysis
The InChI code for “[2-(Aminomethyl)cyclopentyl]urea” is 1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) . This indicates that the molecule consists of a cyclopentyl ring with an aminomethyl group at the 2-position, and a urea group attached to the aminomethyl group .It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
"[2-(Aminomethyl)cyclopentyl]urea" and related compounds have been explored for their roles in facilitating organic reactions. For instance, urea has been utilized as an eco-friendly organo-catalyst in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds. This process is notable for its mild reaction conditions and the ability to proceed without the need for hazardous solvents, highlighting the potential of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).
Molecular Interaction Studies
Research into the complexation and unfolding of heterocyclic ureas has provided insights into the formation of multiply hydrogen-bonded complexes. These studies are fundamental for understanding the self-assembly and molecular recognition processes that are crucial in the design of novel biomaterials and nanostructures (Corbin et al., 2001).
Role in Biological Systems
Urea derivatives have been investigated for their role in microbial pathogenicity and as potential antimicrobial agents. For example, the enzymatic breakdown of urea into ammonia by urease is a critical factor in the virulence of various pathogens. Understanding this process can lead to the development of new strategies to combat infections (Rutherford, 2014).
Additionally, the interaction of urea with nucleic acids has been quantified to understand its destabilizing effects on helical structures. This research has implications for the study of nucleic acid stability and the development of urea as a probe for conformational changes in biological processes (Guinn et al., 2013).
Safety and Hazards
The safety information for “[2-(Aminomethyl)cyclopentyl]urea” indicates that it has GHS05 and GHS07 pictograms, and the signal word is "Danger" . This suggests that the compound may pose certain health hazards. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .
Propiedades
IUPAC Name |
[2-(aminomethyl)cyclopentyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUMQTMEJQYCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)cyclopentyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



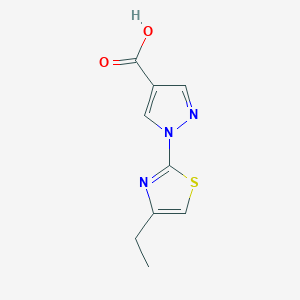
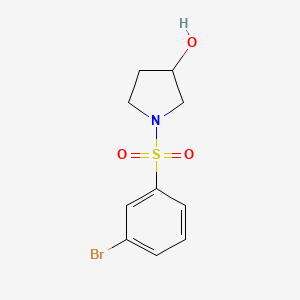
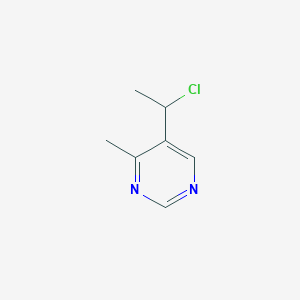
![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
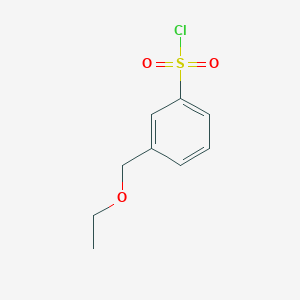
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)
![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)
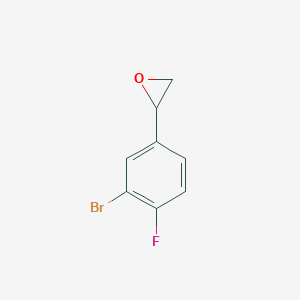
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)


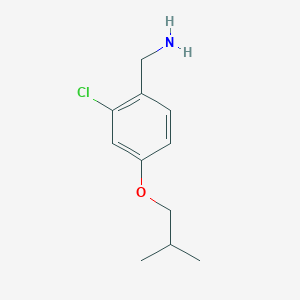
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)
